molecular formula C9H8N2O4 B14867876 N-(3-Formyl-5-nitrophenyl)acetamide

N-(3-Formyl-5-nitrophenyl)acetamide

Cat. No.: B14867876
M. Wt: 208.17 g/mol
InChI Key: DBGHUWNXZGBZRV-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H8N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 3-formyl-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-nitrophenyl)acetamide typically involves the reaction of 3-nitrobenzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Formyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-Formyl-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and formyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique functional groups make it valuable for various chemical processes .

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The formyl group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

  • N-(4-Nitrophenyl)acetamide
  • N-(3-Nitrophenyl)acetamide
  • N-(4-Formylphenyl)acetamide

Comparison: N-(3-Formyl-5-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups on the phenyl ringFor example, N-(4-Nitrophenyl)acetamide lacks the formyl group, which limits its reactivity in certain chemical reactions .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

N-(3-formyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-8-2-7(5-12)3-9(4-8)11(14)15/h2-5H,1H3,(H,10,13)

InChI Key

DBGHUWNXZGBZRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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